Acetylcholine perchlorate
Overview
Description
Acetylcholine perchlorate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions .
Synthesis Analysis
The synthesis of this compound has been studied using various methods. The crystal structure of this compound has been determined from three-dimensional X-ray diffractometer data . Spectroscopic techniques have been applied to detect and determine Acetylcholine due to low limits of detection and quantification .
Molecular Structure Analysis
The molecular geometry of this compound differs from that observed for Acetylcholine bromide but is structurally similar to that observed for Acetylcholine chloride . The molecular weight of this compound is 245.66 .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the treatment of chronic obstructive pulmonary disease and asthma . It also plays a role in governing mechanisms of active maintenance in working memory tasks and in regulating network dynamics important for effective processing of stimuli in attention and episodic memory tasks .
Scientific Research Applications
Radiation Damage and Superconductivity
Acetylcholine perchlorate has been studied for its behavior under radiation and its potential in superconductivity. Sekkina and El-Enein (1983) conducted comprehensive studies on the spectral and electrical properties of this compound as a function of temperature and γ-absorbed dose. Their findings suggested a simple band model and confirmed the hopping conduction mechanism, indicating potential applications in radiation absorption and energy-related fields (Sekkina & El-Enein, 1983).
Crystal Structure Analysis
The crystal structure of this compound has been a subject of interest, providing insights into its molecular geometry. Mahajan and Sass (1974) determined its structure using X-ray diffractometer data, finding it structurally similar to acetylcholine chloride, which can be crucial for understanding its chemical behavior and designing applications based on its molecular structure (Mahajan & Sass, 1974).
Synthetic Procedures and Labeling
Research has also been conducted on developing synthetic procedures for deuterium-labeled acetylcholine perchlorates. Hogg and Schowen (1974) reported on the preparation of selectively deuterated acetylcholine perchlorates. Such advancements are vital for research in fields like pharmaceutical sciences, where isotopic labeling can help track the movement and interaction of molecules (Hogg & Schowen, 1974).
Neurotransmitter Identification
In the study of neurotransmitters, the identification of acetylcholine in organisms like the housefly has been facilitated by isolating it as a perchlorate. Chefurka and Smallman (1956) demonstrated the occurrence of acetylcholine in the heads of houseflies, isolating it as a perchlorate, thereby contributing to our understanding of neurotransmitter roles in various species (Chefurka & Smallman, 1956).
Mechanism of Action
- Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes. Its primary targets include:
- Conversely, release inhibitors (such as botulinum toxin) prevent acetylcholine release from presynaptic neurons, resulting in neuromuscular blockage and paralysis .
- Betazole Action Pathway : Acetylcholine may also influence gastric acid secretion through interactions with histamine H2 receptors .
- Acetylcholine’s action leads to muscle contraction, glandular secretion, and modulation of neuronal activity. In ophthalmological applications, it induces miosis of the iris after lens delivery in surgeries .
- Environmental factors, such as pH, temperature, and enzyme activity, can influence acetylcholine’s stability and efficacy. For instance, cholinesterase activity affects its duration of action .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Future Directions
Acetylcholine perchlorate plays an important role in cognitive function, as shown by pharmacological manipulations that impact working memory, attention, episodic memory, and spatial memory function . Future research directions are likely to focus on further understanding the role of this compound in these cognitive functions and its potential applications in the treatment of diseases such as dementia and Alzheimer’s .
Properties
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQLFRCVFUYEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-84-3 (Parent) | |
Record name | Acetylcholine perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5061299 | |
Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
927-86-6 | |
Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylcholine perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-acetoxyethyl)trimethylammonium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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